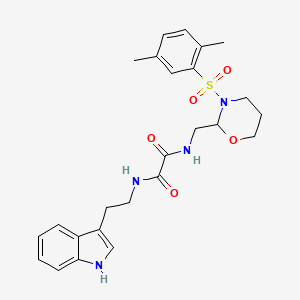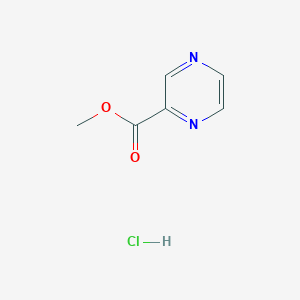
Methyl pyrazine-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl pyrazine-2-carboxylate” is a chemical compound with the formula C6H6N2O2 . It is also known by other names such as Methyl pyrazinoate, Pyrazinecarboxylic acid, methyl ester, Methyl 2-pyrazinecarboxylate, Pyrazine-2-carboxylic acid, methyl ester, and Pyrazinoic acid methyl ester .
Molecular Structure Analysis
The molecular structure of “Methyl pyrazine-2-carboxylate” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Applications De Recherche Scientifique
Antitumor Activity
Methyl pyrazine-2-carboxylate hydrochloride derivatives have shown promising antitumor activity. For instance, novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were synthesized and evaluated for their antitumoral potential in several human tumor cell lines including gastric adenocarcinoma and breast carcinoma. These compounds demonstrated significant inhibitory effects on tumor cell growth and were found to have low toxicity against non-tumor cell lines, suggesting a potential for therapeutic applications in cancer treatment (Rodrigues et al., 2021).
Chemical Synthesis and Structure
In another study, a derivative of pyrazine-2-carboxylate, namely 3-Methoxycarbonyl-1-methylpyrazinium tetrachlorido(pyrazine-2-carboxylato-κ2 N 1,O)stannate(IV), was synthesized. This compound was noted for its unique structural properties, including its octahedral geometry around the SnIV atom. Such compounds are of interest in the field of chemical synthesis and structural chemistry, contributing to a deeper understanding of molecular structures and bonding (Najafi et al., 2011).
Biological Evaluation of Derivatives
A range of substituted pyrazinecarboxamides, derived from pyrazine-2-carboxylic acids, were synthesized and evaluated for various biological activities. These compounds exhibited significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. Such studies are crucial for the development of new pharmaceutical agents and agrochemicals (Doležal et al., 2006).
Industrial and Pharmaceutical Applications
The compound 2-Methyl pyrazine (2MP), a related derivative of methyl pyrazine-2-carboxylate, has garnered interest for its industrial and pharmaceutical applications. Research into the vapor–liquid equilibria and excess molar volumes of 2MP-containing binary mixtures provides valuable data for the practical use of these compounds in various industrial processes (Park et al., 2001).
Corrosion Inhibition
Pyrazine derivatives, including those related to methyl pyrazine-2-carboxylate, have been investigated for their potential as corrosion inhibitors. A study on the adsorption properties of pyrazine compounds on steel surfaces using quantum chemical calculations and molecular dynamics simulations revealed insights into their effectiveness as corrosion inhibitors, which is valuable for industrial applications (Obot & Gasem, 2014).
Safety And Hazards
“Methyl pyrazine-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes .
Propriétés
IUPAC Name |
methyl pyrazine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c1-10-6(9)5-4-7-2-3-8-5;/h2-4H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXQANSERIRRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl pyrazine-2-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

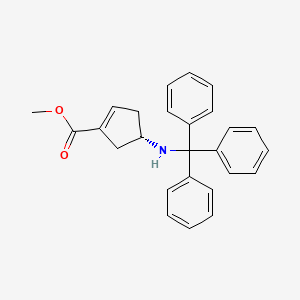
![Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2431296.png)
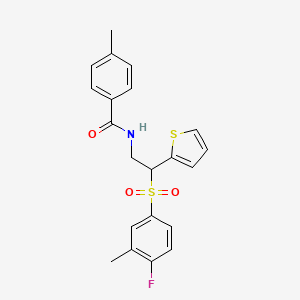
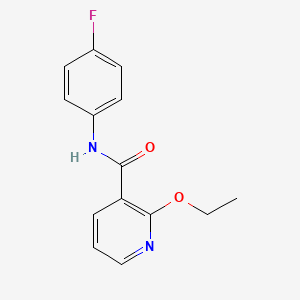
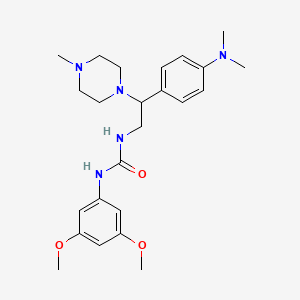
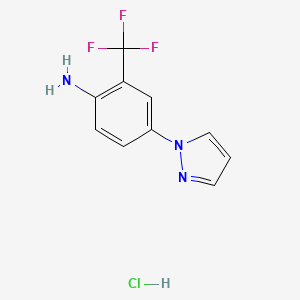

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
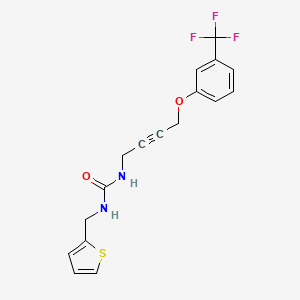
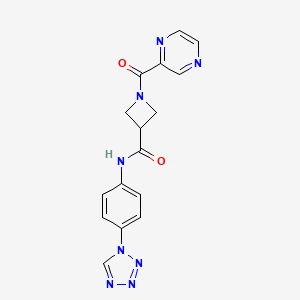
![(4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2431312.png)
![N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2431314.png)
![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431315.png)
